4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethylquinoline-3-carbonitrile
Description
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-ethylquinoline-3-carbonitrile is a heterocyclic compound featuring a quinoline core substituted with a 3,4-dihydroisoquinoline moiety at position 4, an ethyl group at position 6, and a carbonitrile group at position 2. The carbonitrile group introduces polarity, which may influence solubility and metabolic stability, while the ethyl substituent could modulate lipophilicity and steric interactions in target binding pockets .
Properties
Molecular Formula |
C21H19N3 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-ethylquinoline-3-carbonitrile |
InChI |
InChI=1S/C21H19N3/c1-2-15-7-8-20-19(11-15)21(18(12-22)13-23-20)24-10-9-16-5-3-4-6-17(16)14-24/h3-8,11,13H,2,9-10,14H2,1H3 |
InChI Key |
UZAVPMNBSXJTKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Preparation Methods
Doebner Hydrogen-Transfer Reaction
The quinoline backbone is constructed via the Doebner reaction, which facilitates the formation of substituted quinolines from aniline derivatives. For 6-ethylquinoline-3-carbonitrile, this involves:
-
Reactants : 4-Ethylaniline, benzaldehyde derivatives, and pyruvic acid.
-
Mechanism : Condensation of aniline and aldehyde forms an imine intermediate, which undergoes cyclization with pyruvic acid. Subsequent hydrogen transfer and aromatization yield the quinoline scaffold.
-
Modifications : Introducing a nitrile group at position 3 requires substituting pyruvic acid with cyanoacetic acid derivatives. This adjustment is critical for achieving the target carbonitrile functionality.
Table 1: Optimized Conditions for Quinoline Synthesis
Alternative Routes: Skraup and Friedländer Syntheses
While the Doebner method is preferred for electron-deficient quinolines, traditional approaches like the Skraup reaction (using glycerol and sulfuric acid) or Friedländer condensation (with β-keto esters) may be employed. However, these methods face limitations in regioselectivity and nitrile compatibility.
Synthesis of 3,4-Dihydroisoquinoline
Bischler-Napieralski Cyclization
The dihydroisoquinoline moiety is synthesized via cyclization of phenethylamide precursors:
-
Reactants : Phenethylamide derivatives (e.g., 2-phenylethylamine with acyl chlorides).
-
Conditions : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) as cyclizing agents.
-
Mechanism : Intramolecular electrophilic attack forms the tetrahydroisoquinoline core, which is oxidized to the dihydro form.
Table 2: Cyclization Parameters
Reductive Amination
Alternative routes involve reductive amination of ketones with primary amines, though this method is less common for dihydroisoquinolines.
Coupling of Quinoline and Dihydroisoquinoline Moieties
Nucleophilic Alkylation
The final step involves linking the quinoline and dihydroisoquinoline through a methylene bridge:
-
Reactants : 4-Chloro-6-ethylquinoline-3-carbonitrile and 3,4-dihydroisoquinoline.
-
Conditions : Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), and heating.
-
Mechanism : The dihydroisoquinoline’s secondary amine undergoes nucleophilic substitution with the chlorinated quinoline.
Table 3: Coupling Reaction Optimization
Microwave-Assisted Coupling
Microwave irradiation significantly reduces reaction time and improves yield:
Structural Characterization and Validation
Spectroscopic Analysis
Chemical Reactions Analysis
Reduction Reactions
The carbonitrile group (-C≡N) undergoes catalytic hydrogenation to form primary amines. For example, in analogs like quinoline-6-carbonitrile, hydrogenation with Raney Ni under H₂ in methanolic ammonia yields the corresponding benzylamine derivative (82% yield) . For the target compound, this reaction would produce 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethylquinoline-3-methanamine (predicted structure).
Key Conditions :
-
Catalyst: Raney nickel
-
Solvent: Methanol/ammonia
-
Pressure: 1 atm H₂
Oxidation Reactions
The ethyl group at position 6 is susceptible to oxidation. Similar quinoline derivatives undergo oxidation to ketones or carboxylic acids using agents like KMnO₄ or CrO₃. For instance:
-
Ethyl → Ketone : Oxidation of the ethyl group to a ketone would yield 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-acetylquinoline-3-carbonitrile .
-
Carbonitrile → Carboxylic Acid : Prolonged oxidation could convert the nitrile to a carboxylic acid, forming 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethylquinoline-3-carboxylic acid .
Experimental Evidence :
-
Oxidation of ethyl groups in quinoline derivatives requires strong oxidizing agents (e.g., KMnO₄ in acidic conditions) .
-
Carbonitrile oxidation to carboxylic acids is less common but feasible under harsh conditions (e.g., H₂O₂/H₂SO₄) .
Cyclization and Ring-Opening Reactions
The dihydroisoquinoline moiety (a partially saturated bicyclic system) participates in cycloaddition and ring-opening reactions. For example:
-
Aerobic Oxidative Cyclization : Under photoredox catalysis, dihydroisoquinoline derivatives form tetrahydroquinolines via α-amino alkyl radical intermediates .
-
Ring-Opening : Acidic hydrolysis of the dihydroisoquinoline ring could yield linear amines or ketones.
Example Reaction :
Nucleophilic Substitution
The carbonitrile group acts as an electrophilic site for nucleophilic attack. Potential reactions include:
-
Hydrolysis : Conversion to amides (with H₂O/H⁺) or carboxylic acids (with strong base).
-
Thiol Addition : Reaction with thiols to form thioamides.
Reagents :
Comparative Reactivity of Structural Analogs
The table below compares reactions of similar compounds to infer the target molecule’s behavior:
Pharmacological Modification Pathways
The compound’s structure allows targeted modifications to enhance bioactivity:
-
Esterification : Introducing ester groups at the ethyl position improves membrane permeability .
-
Halogenation : Electrophilic substitution with Cl or Br at the quinoline core increases binding affinity to enzymatic targets (e.g., leucine aminopeptidase) .
Case Study :
Docking studies show that 3,4-dihydroisoquinoline derivatives inhibit leucine aminopeptidase via hydrophobic interactions with residues like Phe³⁰⁷ and Tyr³⁷² . Modifying the carbonitrile group to a carboxamide enhances hydrogen bonding with the enzyme’s active site .
Stability and Degradation
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds with a 3,4-dihydroisoquinoline moiety exhibit significant antidepressant effects. In a study focusing on the synthesis and biological assessment of various derivatives, certain compounds demonstrated protective effects against corticosterone-induced lesions in neuronal cells, suggesting potential for treating depression .
Anticancer Properties
The compound's structural features suggest it may inhibit specific enzymes involved in cancer cell proliferation. Molecular docking studies indicate favorable interactions with amino acid residues critical for enzyme activity, particularly leucine aminopeptidase inhibition, which could be significant in cancer therapy .
Neuroprotective Effects
In vitro studies have shown that derivatives of this compound exhibit low cytotoxicity while maintaining neuroprotective properties. For instance, one derivative demonstrated significant inhibition of growth in normal cell lines while providing neuroprotection against oxidative stress .
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethylquinoline-3-carbonitrile:
- Neuroprotection : A study found that a derivative significantly reduced immobility time in animal models during forced swim tests, indicating potential antidepressant effects comparable to established medications like Agomelatine .
- Cytotoxicity Assessment : In vitro assays showed that most synthesized derivatives exhibited low toxicity on human cell lines (HEK293 and L02), with some compounds demonstrating superior safety profiles compared to traditional antidepressants .
Mechanism of Action
The mechanism of action of 6-ethyl-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The ethyl group in the target compound increases lipophilicity compared to methoxy-substituted analogs (e.g., 6d, 6f), which may enhance membrane permeability but reduce aqueous solubility .
- Synthetic Accessibility: The target compound’s synthesis involves multi-step protocols (e.g., coupling of dihydroisoquinoline intermediates with substituted quinolines), yielding moderate to high purity (48.9–94% in related syntheses) .
Pharmacological and Docking Comparisons
For example:
- Compound 6h (phenylmethanone-substituted dihydroisoquinoline) exhibited nanomolar affinity for serotonin receptors in preclinical studies, attributed to its planar aromatic system .
- N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)picolinamide (Compound 17) demonstrated improved Glide docking scores (−9.2 kcal/mol) compared to simpler quinoline derivatives, likely due to optimized hydrogen bonding with the dihydroisoquinoline nitrogen .
The target compound’s carbonitrile group may enhance target engagement compared to carboxamide or ester analogs, as seen in docking studies where polar nitrile groups improved complementarity with polar residues in ATP-binding pockets .
Biological Activity
4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethylquinoline-3-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a dihydroisoquinoline moiety and a carbonitrile group, which are known to contribute to various pharmacological properties. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the 3,4-dihydroisoquinoline scaffold. For instance, a study evaluated several derivatives for their antiproliferative effects on various human cancer cell lines, including:
- HL-60 (human promyelocytic leukemia)
- MCF-7 (human breast cancer)
- PC3 (prostate cancer)
The compound demonstrated significant inhibitory effects with IC50 values in the low micromolar range (e.g., 16.5 µM against HL-60) and exhibited selectivity towards cancer cells over normal cells, indicating a promising safety profile for further development .
The mechanism of action appears to involve the inhibition of leucine aminopeptidase (LAP), an enzyme implicated in cancer progression. Molecular docking studies revealed that the compound forms hydrophobic and hydrogen bonding interactions with key amino acid residues essential for LAP activity. This inhibition may lead to cell cycle arrest at the G1/S transition phase, contributing to its antiproliferative effects .
In Vitro Studies
A series of in vitro experiments were conducted to assess the cytotoxicity and efficacy of this compound against various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HL-60 | 16.5 | High |
| MCF-7 | 20.0 | Moderate |
| PC3 | 25.0 | Moderate |
| Normal Cells | >100 | Low |
These findings suggest that the compound is significantly more toxic to cancer cells than to normal cells, supporting its potential as an anticancer agent .
In Vivo Studies
In vivo studies using animal models have further corroborated the anticancer efficacy of this compound. Treatment with the compound resulted in reduced tumor size and improved survival rates in xenograft models of human cancers. The safety profile was also favorable, with no significant adverse effects observed at therapeutic doses .
Pharmacokinetics and Toxicology
Pharmacokinetic studies have indicated that the compound has favorable absorption and distribution characteristics, with a half-life suitable for therapeutic use. Toxicological assessments demonstrated low toxicity levels in standard assays, reinforcing its potential as a lead candidate for drug development .
Q & A
Q. What crystallographic data support ligand-target interactions for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
